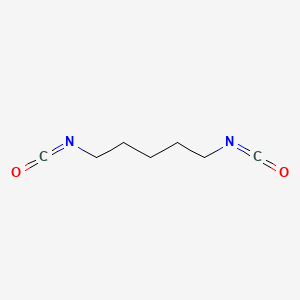
3-Methylcyclohexanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=NOH. This compound is a derivative of 3-methylcyclohexanone, where the oxime group is attached to the carbonyl carbon of the cyclohexanone ring. Oximes are known for their applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylcyclohexanone oxime can be synthesized through the condensation reaction between 3-methylcyclohexanone and hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction is as follows:
[ \text{3-Methylcyclohexanone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, alternative methods such as the reaction of 3-methylcyclohexane with nitrosyl chloride, a free radical reaction, can be employed for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives
Applications De Recherche Scientifique
3-Methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methylcyclohexanone oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This reaction is catalyzed by acids and involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom . The molecular pathways involved in this reaction include the formation of an intermediate nitrilium ion, which then rearranges to form the final amide product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanone oxime
- 2-Methylcyclohexanone oxime
- 4-Methylcyclohexanone oxime
Comparison
3-Methylcyclohexanone oxime is unique due to the position of the methyl group on the cyclohexane ring. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, leading to variations in reaction rates and product distributions compared to other similar oximes .
Propriétés
Numéro CAS |
4701-95-5 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(NE)-N-(3-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |
Clé InChI |
XHUKUULKCNZFAG-BQYQJAHWSA-N |
SMILES |
CC1CCCC(=NO)C1 |
SMILES isomérique |
CC1CCC/C(=N\O)/C1 |
SMILES canonique |
CC1CCCC(=NO)C1 |
| 4701-95-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















